8-Hexadecanone, 9-[(methylsulfonyl)oxy]-
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Overview
Description
8-Hexadecanone, 9-[(methylsulfonyl)oxy]- is an organic compound with the molecular formula C17H34O4S It is characterized by the presence of a ketone group at the 8th position and a methylsulfonyl oxy group at the 9th position on a hexadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- typically involves the following steps:
Starting Material: The synthesis begins with hexadecanone as the starting material.
Oxidation: The ketone group is introduced at the 8th position through an oxidation reaction.
Sulfonation: The methylsulfonyl oxy group is introduced at the 9th position through a sulfonation reaction using methylsulfonyl chloride and a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- may involve large-scale oxidation and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Hexadecanone, 9-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methylsulfonyl oxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hexadecanone, 9-[(methylsulfonyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hexadecanone, 9-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylsulfonyl oxy group can participate in nucleophilic substitution reactions, modifying the structure and function of biomolecules.
Comparison with Similar Compounds
Similar Compounds
8-Hexadecanone: Lacks the methylsulfonyl oxy group, making it less reactive in substitution reactions.
9-Hexadecanone: Lacks the ketone group, affecting its oxidation and reduction properties.
8-Hexadecanone, 9-[(methylthio)oxy]-: Contains a methylthio group instead of a methylsulfonyl oxy group, leading to different reactivity and applications.
Properties
CAS No. |
144764-82-9 |
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Molecular Formula |
C17H34O4S |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
9-oxohexadecan-8-yl methanesulfonate |
InChI |
InChI=1S/C17H34O4S/c1-4-6-8-10-12-14-16(18)17(21-22(3,19)20)15-13-11-9-7-5-2/h17H,4-15H2,1-3H3 |
InChI Key |
SXAQZNPZLCZQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)CCCCCCC)OS(=O)(=O)C |
Origin of Product |
United States |
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